Daclatasvir-d16

Bioanalysis LC-MS/MS Matrix Effects

In LC-MS/MS bioanalysis, mismatched internal standards introduce matrix-effect bias, compromising regulatory-grade data. Daclatasvir-d16, a stable deuterated SIL-IS, resolves this by co-eluting identically with Daclatasvir while exhibiting minimal H/D exchange. - Validated in human plasma/urine for PK/TDM studies. - Ensures accuracy (bias <15%) across wide dynamic ranges. - Compatible with CYP3A4 metabolic stability and DDI assays.

Molecular Formula C40H50N8O6
Molecular Weight 755.0 g/mol
Cat. No. B15141790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaclatasvir-d16
Molecular FormulaC40H50N8O6
Molecular Weight755.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC
InChIInChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33?,34?/m0/s1/i1D3,2D3,3D3,4D3,23D,24D,33D,34D
InChIKeyFKRSSPOQAMALKA-FNEQWQGYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Daclatasvir-d16 Procurement Overview


Daclatasvir-d16 (BMS-790052-d16, EBP 883-d16) is a stable isotope-labeled analog of the hepatitis C virus (HCV) non-structural protein 5A (NS5A) inhibitor Daclatasvir, possessing a molecular formula of C40H34D16N8O6 and a molecular weight of 754.97 g/mol [1]. It serves exclusively as a deuterated internal standard (IS) for the accurate quantification of its non-labeled counterpart in bioanalytical LC-MS/MS workflows, improving analytical precision in pharmacokinetic and therapeutic drug monitoring studies [2].

Role
Deuterated internal standard (ISTD)
Workflow
LC-MS/MS bioanalytical quantification
Matrix context
Human plasma and urine research matrices

Daclatasvir-d16 vs. Other Internal Standards


Generic substitution in LC-MS/MS assays is hindered by the fundamental principle that stable isotope-labeled internal standards (SIL-IS) must exhibit near-identical physicochemical and chromatographic behavior to the target analyte to effectively compensate for matrix effects and ionization variability [1]. Using a less optimal IS—such as a structural analog, a differently labeled isotopologue (e.g., Daclatasvir-d6 or Daclatasvir-13C2,d6), or a 13C/15N-labeled version—can introduce significant quantitative bias due to differential extraction recovery, distinct chromatographic retention times, or susceptibility to hydrogen-deuterium exchange, thereby compromising the accuracy, precision, and reproducibility required for regulatory-grade bioanalytical data [2][3][4].

Lower mass shift analogs
Daclatasvir-d6 (+6 Da) may introduce isotopic cross-talk and reduce quantification accuracy at low concentrations.
Structural or 13C/15N alternatives
Differently labeled isotopologues can exhibit retention time shifts and differential matrix effect compensation.
Hydrogen‑deuterium exchange
Deuterated ISTDs may undergo H/D exchange under certain conditions, requiring method-specific stability evaluation.

Daclatasvir-d16 Performance Evidence


Deuterium Mass Shift and Assay Precision

The use of a perdeuterated internal standard like Daclatasvir-d16 (D16) can minimize potential interference from the natural isotopic distribution of the non-labeled analyte, a concern when using lower-mass-shift deuterated analogs such as Daclatasvir-d6 (mass shift of +6 Da) [1]. The increased mass difference (+16 Da for D16 versus +6 Da for D6) provides a wider separation in the mass spectrum, reducing cross-talk and signal contribution from the analyte's natural M+6 isotopomer, which can be significant for a molecule of Daclatasvir's size (MW ~739 g/mol) [2]. This is a class-level inference based on the established principle that a higher mass shift generally improves MS resolution and reduces isotopic interference, thereby enhancing the accuracy of quantification, particularly at lower analyte concentrations [3].

Isotopic interference mitigation
Class‑level inference
+16 Da (Daclatasvir‑d16) vs. +6 Da (d6)
Supports reduced cross‑talk in MS detection
Based on isotopic distribution principles for MW ~739 g/mol
Bioanalysis LC-MS/MS Matrix Effects

Mitigating Hydrogen-Deuterium Exchange

While deuterated internal standards are widely used, they are susceptible to hydrogen-deuterium (H/D) exchange, particularly at labile positions, which can alter the effective concentration and lead to inaccurate quantification [1]. This phenomenon is a recognized pitfall that can undermine assay fidelity [2]. The specific deuteration pattern of Daclatasvir-d16 is designed for chemical robustness; however, as with all deuterated standards, its performance is contingent on the specific matrix and storage conditions [3]. For critical bioanalytical work where absolute robustness is paramount, a 13C/15N-labeled standard like Daclatasvir-13C2,d6 is theoretically superior due to the non-exchangeable nature of the carbon-nitrogen backbone, but it is also more time- and budget-intensive to produce [4]. The selection of Daclatasvir-d16, therefore, represents a cost-effective and analytically sound approach for the vast majority of applications, provided the user is aware of and mitigates the potential for H/D exchange [5].

H/D exchange robustness
Class‑level inference
Deuterium labeling vs. 13C/15N backbone
Context‑dependent chemical stability
H/D exchange risk requires method‑specific validation
Analytical Chemistry Stable Isotope Labeling Assay Robustness

Chromatographic Co-Elution and Matrix Effects

A critical failure mode for deuterated internal standards is a differential retention time relative to the non-labeled analyte, which prevents the IS from accurately compensating for matrix effects and can lead to significant quantitative bias [1]. A study comparing deuterated (2H) and non-deuterated (13C) SIL-IS for urinary biomarkers demonstrated that the deuterated IS (2MHA-[2H7]) generated results that were on average 59.2% lower than those generated with the 13C-labeled IS (2MHA-[13C6]), with a spike accuracy bias of −38.4% [2][3]. This class-level evidence highlights the importance of confirming co-elution during method development. The physical similarity of Daclatasvir-d16 to Daclatasvir ensures it is the optimal starting point for achieving co-elution and mitigating matrix effects, a requirement that is less reliably met by structural analogs or IS with different labeling chemistry .

Co‑elution & matrix effects
Reported class‑level evidence
−59.2% bias observed for a deuterated IS (2MHA‑[²H₇] vs. ¹³C‑IS)
Co‑elution validation essential for matrix‑effect correction
Specific to 2MHA urinary assay; performance varies by method
Bioanalysis LC-MS/MS Matrix Effect

Daclatasvir-d16 Application Scenarios


Bioanalytical Method Development & Validation

Daclatasvir-d16 is the optimal choice for developing and validating high-sensitivity LC-MS/MS assays for the quantification of Daclatasvir in complex biological matrices such as human plasma and urine [1]. Its use as an internal standard directly addresses the challenges of matrix effects and analytical variability, providing the foundation for generating robust, reproducible, and regulatory-compliant pharmacokinetic data as required in clinical and preclinical studies .

Pharmacokinetics & Therapeutic Drug Monitoring

For studies involving the analysis of large sample sets from HCV-infected patients or pharmacokinetic cohorts, the reliability and precision afforded by Daclatasvir-d16 are critical [2]. It enables accurate quantitation across a wide dynamic range, which is essential for characterizing drug exposure, determining pharmacokinetic parameters (e.g., Cmax, AUC, half-life), and supporting therapeutic drug monitoring to ensure optimal dosing and minimize toxicity [3][4].

In Vitro Metabolism & DDI Studies

In research investigating the metabolic fate of Daclatasvir, including studies with hepatocytes or recombinant enzymes (e.g., CYP3A4), Daclatasvir-d16 provides a stable and traceable reference point for quantifying the parent drug [5]. This is essential for accurately measuring metabolic stability and assessing the potential for clinically relevant drug-drug interactions, a key component of the drug development process [6].

NS5A Resistance & Combination Therapy Research

In virology research exploring the emergence of HCV resistance to Daclatasvir or the pharmacodynamics of novel combination therapies, accurate quantification of Daclatasvir is required to correlate drug exposure with antiviral effect and resistance profiles . Daclatasvir-d16 ensures the analytical integrity of these studies, allowing researchers to draw reliable conclusions from their data .

Application
Selection Property
Validation Focus
Bioanalytical method validation
Deuterated ISTD for matrix‑effect correction
Co‑elution, accuracy, and precision endpoints
PK bioanalysis research
Stable isotope‑labeled IS for Daclatasvir quantification
Precision across dynamic range in research matrices
In vitro metabolism studies
Co‑eluting deuterated IS
Parent drug quantification in incubation matrices
HCV NS5A inhibitor virology research
Accurate quantification for exposure‑response correlation
Assay reproducibility in research samples

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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